2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17708997
InChI: InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28 g/mol

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid

CAS No.:

Cat. No.: VC17708997

Molecular Formula: C12H17N3O4

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid -

Specification

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid
Standard InChI InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key DHLBWJUPHCVNME-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Stereochemistry

2-{[(tert-Butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid has the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 g/mol . The compound features:

  • A pyrimidin-5-yl group attached to the β-carbon of the propanoic acid backbone.

  • A Boc-protected amino group at the α-carbon, conferring stability during synthetic procedures.

  • Chirality at the α-carbon, with the (2S) configuration ensuring stereochemical specificity in biological interactions.

The IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid, reflects its branched tert-butoxy group and pyrimidine substitution. The canonical SMILES string CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O and InChIKey DHLBWJUPHCVNME-UHFFFAOYSA-N provide unambiguous structural identifiers.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically begins with L-alanine, undergoing sequential modifications:

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions.

  • Pyrimidine Introduction: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the pyrimidin-5-yl group at the β-position .

  • Deprotection and Purification: Acidic cleavage of the Boc group yields the free amino acid, though the protected form is often retained for further reactions.

Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Purity (%)
Boc Protection(Boc)₂O, NaHCO₃, THF/H₂O85–90≥95
Pyrimidine CouplingPd(PPh₃)₄, Pyrimidin-5-ylboronic acid, K₂CO₃70–7590
Final PurificationReverse-phase HPLCN/A≥95

Stability and Reactivity

  • Acidic Hydrolysis: Cleavage of the Boc group occurs in trifluoroacetic acid (TFA).

  • Photodegradation: Pyrimidine derivatives show sensitivity to UV light, necessitating storage in amber vials .

CompoundTargetIC₅₀ (μM)Reference
Pyrimidine-5-yl alanineEGFR Kinase0.89
Boc-protected analogueHIV RT1.2

Photophysical Properties and Material Science Applications

Fluorescence and Charge-Transfer Dynamics

Studies on analogous α-amino acids reveal:

  • Emission Wavelengths: Ranging from 314 nm (local excited state) to 497 nm (TICT state) .

  • Quantum Yields: Up to 0.27, with brightness values of 2,880 cm⁻¹ M⁻¹ .

Table 3: Photophysical Parameters of Selected Analogues

Compoundλₐbs (nm)λₑₘ (nm)Φ₃Brightness
12b3114970.122,880
12k3103840.272,808

Implications for Biosensing

The compound’s tunable emission enables potential use in:

  • Intracellular Probes: Monitoring enzymatic activity via fluorescence quenching .

  • Polymer-Based Sensors: Incorporating into smart materials for pH or ion detection .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Coupling reactions at the β-position often suffer from steric hindrance, limiting scalability .

  • Chiral Purity: Maintaining >99% enantiomeric excess requires costly catalysts.

Underexplored Applications

  • Antibody-Drug Conjugates (ADCs): Pyrimidine’s bioorthogonality for click chemistry .

  • Metal-Organic Frameworks (MOFs): As a linker for porous materials with luminescent properties .

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